molecular formula C8H8N2O3 B225874 Ethanone, 1-(4-nitrophenyl)-, oxime CAS No. 10342-64-0

Ethanone, 1-(4-nitrophenyl)-, oxime

Cat. No.: B225874
CAS No.: 10342-64-0
M. Wt: 180.16 g/mol
InChI Key: GFNBZVFYQPTWRK-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-nitrophenyl)-, oxime is a chemical compound with the molecular formula C8H8N2O3. It is also known by its systematic name, (1E)-1-(4-nitrophenyl)ethanone oxime . This compound is characterized by the presence of a nitrophenyl group attached to an ethanone oxime structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-nitrophenyl)-, oxime typically involves the reaction of 4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-nitrophenyl)-, oxime undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Various nucleophiles, acidic or basic conditions depending on the desired substitution.

Major Products Formed

    Reduction: 1-(4-aminophenyl)ethanone oxime.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(4-nitrophenyl)-, oxime is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-nitrophenyl)-, oxime involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. The oxime group can also undergo rearrangement reactions, such as the Beckmann rearrangement, to form amides . These reactions involve the migration of groups within the molecule, facilitated by the presence of a catalyst or specific reaction conditions.

Comparison with Similar Compounds

Ethanone, 1-(4-nitrophenyl)-, oxime can be compared with other similar compounds, such as:

  • 1-(4-hydroxyphenyl)ethanone oxime
  • 1-(4-methoxyphenyl)ethanone oxime
  • 1-(4-aminophenyl)ethanone oxime

These compounds share a similar ethanone oxime structure but differ in the substituents attached to the phenyl ring. The presence of different functional groups (hydroxy, methoxy, amino) imparts unique chemical properties and reactivity to each compound .

Properties

IUPAC Name

N-[1-(4-nitrophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNBZVFYQPTWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352271
Record name Ethanone, 1-(4-nitrophenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10342-64-0
Record name Ethanone, 1-(4-nitrophenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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